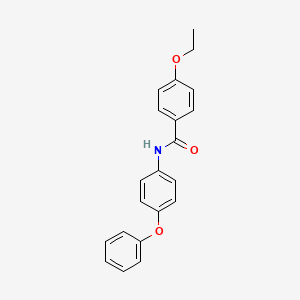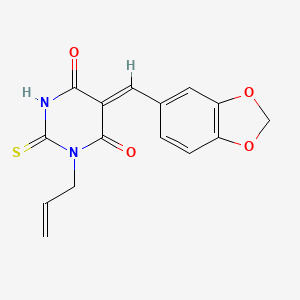![molecular formula C14H20N2O5S B5169533 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide, also known as NMS-P118, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This leads to the depolarization of the cell membrane and the activation of voltage-gated calcium channels, which triggers a cascade of intracellular signaling events that ultimately result in the antiproliferative and pro-apoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 tumor suppressor pathway. It has also been found to inhibit the expression of various genes involved in angiogenesis and inflammation. In addition, this compound has been shown to increase insulin secretion in pancreatic beta cells by activating KATP channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the SUR1 subunit of KATP channels. This allows researchers to study the effects of KATP channel inhibition without the confounding effects of other ion channels. However, one limitation of using this compound is its relatively low potency compared to other KATP channel inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide. One area of research is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of research is the investigation of the effects of this compound on other types of cancer and inflammatory diseases. Furthermore, the potential use of this compound as a therapeutic agent in animal models and clinical trials should be explored. Finally, the development of new methods for the synthesis of this compound and its analogs may lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-chloropropanoyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.
Applications De Recherche Scientifique
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have antiproliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-14(17)15-11-4-5-12(20-2)13(10-11)22(18,19)16-6-8-21-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFGJAVWFLMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)

![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
